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Methyl 5-oxopiperazine-2-carboxylate

Cat. No.: B7966972
M. Wt: 158.16 g/mol
InChI Key: KLAVLUWNPFSXTG-UHFFFAOYSA-N
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Description

Methyl 5-oxopiperazine-2-carboxylate is a synthetically versatile scaffold recognized for its significant role in medicinal chemistry and structure-based drug design. Its core value lies in its application as a dipeptide mimic and a template for the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides . Research has demonstrated that this oxopiperazine-based structure can be incorporated into peptide sequences to influence and stabilize specific secondary structures, making it a powerful tool for probing protein-protein interactions (PPIs) . A prominent application is its use in the development of novel, trypanocidal inhibitors that target the PEX5-PEX14 protein-protein interaction, a strategy explored for combating parasitic infections . The compound serves as a key precursor to both (R)- and (S)-5-oxopiperazine-2-carboxylic acid, which are used to create constrained peptidomimetics that can adopt turn structures, analogous to those induced by proline, thereby affecting the conformational flexibility and metabolic stability of potential therapeutic peptides . The molecular formula of the compound is C6H10N2O3, and it is typically characterized by its SMILES structure, COC(=O)C1CNC(=O)CN1 . For research purposes, it is essential to note that the product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling is required, and it should be stored sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O3 B7966972 Methyl 5-oxopiperazine-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-oxopiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h4,7H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAVLUWNPFSXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 5 Oxopiperazine 2 Carboxylate

Established Synthetic Pathways to the Methyl 5-Oxopiperazine-2-carboxylate Core

The construction of the 5-oxopiperazine-2-carboxylate ring system can be achieved through various established synthetic strategies, each offering distinct advantages in terms of substituent diversity and reaction efficiency. These methods range from classical cycloaddition and ring-closing reactions to modern multicomponent approaches.

Cycloaddition Reactions in Oxopiperazine Formation

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent a powerful, atom-economical approach to ring construction. While direct [4+2] or [3+2] cycloadditions to form the this compound core are not as extensively documented as cyclization strategies, related cycloadditions are well-established for building piperazine (B1678402) frameworks. For instance, a formal [3+3] cycloaddition of imines, catalyzed by iridium complexes, has been developed for the synthesis of C-substituted piperazines with high diastereoselectivity. nih.gov This type of strategy, which involves the coupling of two three-atom fragments, showcases the potential of cycloadditions to rapidly assemble the six-membered ring system under mild conditions. nih.gov Another approach involves the [3+2] cycloaddition of α-diazocarbonyl compounds with arenediazonium salts, a powerful method for creating tetrazoles that highlights the utility of diazo compounds in heterocyclic synthesis. thieme.de The principles of these reactions, particularly those involving the formation of new carbon-nitrogen and carbon-carbon bonds in a concerted or stepwise manner, could theoretically be adapted to precursors of the oxopiperazine skeleton.

Ring-Closing Strategies and Amide Bond Formation

Ring-closing strategies, particularly those involving intramolecular cyclization of a linear precursor, are the most common and versatile methods for synthesizing the 5-oxopiperazine-2-carboxylate core. A highly effective method involves a multi-step, one-pot sequence starting with a Michael addition of a primary amine to an activated alkene, such as methyl 2-chloro-2-cyclopropylideneacetate. nih.govrsc.org This is followed by acylation of the resulting adduct with an α-bromo acid chloride. The final key step is a ring-closing twofold nucleophilic substitution, where an amine displaces the two halides to form the heterocyclic ring. nih.govrsc.org This approach allows for remarkable variability in the substituents at positions N1, N4, and C6, leading to a diverse library of oxopiperazine derivatives. nih.gov

Table 1: Synthesis of Substituted 5-Oxopiperazine-2-carboxylates via Michael Addition/Ring-Closing Cascade. nih.gov
Substituent (R¹)Substituent (R²)Substituent (R³)Yield (%)
BnHBn99
BnH4-MeO-Bn81
BnHAllyl91
4-MeO-BnHBn99
AllylHBn95
BnMeBn88

Other ring-closing strategies applicable to piperazinone synthesis include palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes and intramolecular hydroamination, which are key steps in modular syntheses of substituted piperazines. rsc.org

Multicomponent Reaction Paradigms for Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in efficiency and complexity generation. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR), are particularly powerful for assembling linear dipeptide-like precursors. nih.gov These precursors can then undergo a subsequent cyclization step to furnish the desired piperazinone or morpholine (B109124) scaffolds. figshare.com

In this paradigm, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide adduct. By carefully selecting the starting materials, such as an N-alkylethylenediamine, this Ugi adduct can be designed to contain all the necessary atoms for the target heterocycle. A subsequent intramolecular reaction, often a nucleophilic attack leading to amide bond formation, closes the ring to yield the 5-oxopiperazine core. This two-step sequence leverages the power of MCRs to rapidly build molecular diversity in the linear precursor, which is then translated into a library of substituted heterocyclic products. nih.govfigshare.com

Stereoselective Synthesis of this compound and its Chiral Congeners

Control of stereochemistry is paramount in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. mdpi.com Consequently, significant effort has been dedicated to the stereoselective synthesis of the this compound scaffold.

Enantioselective Routes from Chiral Precursors (e.g., L- or D-serine, amino acids)

The use of the "chiral pool" provides one of the most robust and reliable strategies for asymmetric synthesis. mdpi.combaranlab.org Naturally occurring amino acids, which are readily available as single enantiomers, are ideal starting materials. A straightforward and efficient synthesis of enantiomerically pure (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported starting from commercially available L-serine and D-serine, respectively. figshare.com This method establishes the crucial C2 stereocenter with absolute fidelity from the chiral precursor.

Similarly, other chiral amino acids can be transformed into enantiomerically pure C-substituted piperazines. nih.gov For example, Garner's aldehyde, a versatile building block derived from D-serine, can be used in the synthesis of optically active 5-(hydroxymethyl)piperazin-2-ones. nih.gov These chiral pool approaches ensure that the stereochemical integrity of the starting amino acid is transferred to the final heterocyclic product, providing access to specific stereoisomers for biological evaluation. figshare.comnih.gov

Table 2: Chiral Pool Precursors for Enantioselective Synthesis of Oxopiperazines.
Chiral PrecursorResulting Stereochemistry at C2Reference
L-Serine(S) figshare.com
D-Serine(R) figshare.com
Various L- and D-Amino Acids(S) or (R) nih.gov

Diastereoselective Control in Cyclization Reactions

When synthesizing piperazinones with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is a critical challenge. This can often be achieved through substrate-controlled synthesis, where the stereochemistry of the starting materials dictates the outcome of the reaction.

In the ring-closing strategy described previously (Section 2.1.2), the choice of the acylating agent can direct the stereochemistry of the cyclization. For instance, when using α-bromophenylacetic acid chloride as the precursor for the C6 substituent, the reaction preferentially yields the trans-configured 6-phenyl-5-oxopiperazine-2-carboxylates. nih.govrsc.org This diastereoselectivity arises from the steric and electronic interactions in the transition state of the intramolecular ring-closing step. Furthermore, when a chiral precursor such as an amino acid is used to set one stereocenter, it can influence the formation of a second stereocenter during cyclization, a process known as internal asymmetric induction. nih.gov A divergent synthesis starting from chiral amino acids has been shown to produce either cis or trans 5-substituted piperazine-2-acetic acid esters with high diastereoselectivity, demonstrating a high level of control over the final molecular geometry. nih.gov

Asymmetric Catalysis in Oxopiperazinone Construction

The enantioselective synthesis of the piperazin-2-one (B30754) skeleton is crucial for accessing biologically active molecules. Asymmetric catalysis offers an efficient route to these chiral heterocycles, moving beyond classical methods that rely on chiral pool starting materials or auxiliaries.

Several catalytic strategies have been developed. One prominent method is the transition-metal-catalyzed asymmetric reductive amination and amidation cascade. This process involves the coupling of alkyl diamines with α-ketoesters. Depending on the substitution pattern of the diamine, different catalytic systems are optimal. For instance, iridium complexes are effective for disubstituted diamines, while rhodium complexes paired with phosphoramidite-phosphine ligands show high enantioselectivity for monosubstituted diamines, affording chiral piperazinones in high yields. springernature.com

Another successful approach is the asymmetric hydrogenation of unsaturated precursors. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which exist in tautomeric equilibrium with dihydropyrazinones, provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. davidpublisher.comnih.gov This method's utility has been demonstrated on a gram scale without loss of enantioselectivity. davidpublisher.com Similarly, iridium-catalyzed hydrogenation of unsaturated piperazin-2-ones has been shown to produce chiral products with good enantioselectivities. nih.gov

Palladium-catalyzed asymmetric allylic alkylation represents another key strategy. The decarboxylative allylic alkylation of N-protected piperazin-2-one derivatives allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.gov This method is particularly valuable for creating C3-quaternary stereocenters. nih.gov

Table 1: Examples of Asymmetric Catalytic Methods for Piperazinone Synthesis

Catalytic System Reaction Type Substrates Product Yield Enantiomeric Excess (ee) Reference
Ir or Rh Complexes Reductive Amination/Amidation Alkyl diamines, α-ketoesters Chiral Piperazinones High Up to 95% springernature.com
Pd / Ligand Asymmetric Hydrogenation Pyrazin-2-ols Chiral Disubstituted Piperazin-2-ones Up to 93% Up to 90% davidpublisher.com
Pd / Ligand Decarboxylative Allylic Alkylation N-protected piperazin-2-ones α-Tertiary Piperazin-2-ones Good High nih.gov
Quinine-derived Urea One-Pot Domino Reaction Aldehydes, 1,2-ethylenediamines 3-Aryl/Alkyl Piperazin-2-ones 38-90% Up to 99% acs.org

Advanced Synthetic Strategies for Functionalized this compound Derivatives

Building upon the core oxopiperazine structure, advanced strategies enable the creation of more complex, three-dimensional architectures, which are of great interest in drug discovery for exploring new chemical space.

Spirocyclic systems, where a single atom is common to two rings, introduce significant conformational rigidity. The synthesis of spiro-oxopiperazinones can be challenging. General strategies for creating spirocycles often involve multicomponent reactions or intramolecular cyclizations. For example, the synthesis of spirocyclopropyl oxindoles has been achieved with high diastereoselectivity via multicomponent reactions using rare-earth metal catalysts or through metal-free cyclopropanation using tosylhydrazone salts. nih.govrsc.org While not specific to oxopiperazinones, these methodologies highlight viable pathways. A key approach involves forming the spiro-ring on a pre-existing heterocyclic core or, conversely, forming the heterocycle on a spiro-carbocycle. whiterose.ac.uk For instance, the synthesis of spirocyclic lactams has been accomplished as part of peptidomimetic design, indicating the feasibility of applying similar cyclization logic to the oxopiperazine framework. springernature.com

Annelated (fused) and bicyclic oxopiperazines are valuable as conformationally restricted peptide backbone mimetics. nih.gov One synthetic route involves the reaction of methyl (3-oxopiperazin-2-ylidene)acetate with N-arylmaleimides. In the presence of an acid catalyst, the oxopiperazine derivative acts as a C-N-dinucleophile, leading to novel annelated structures such as methyl-1,6-dioxo-8-[(arylamino)carbonyl]-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylates. davidpublisher.com Other approaches have focused on creating bicyclic systems by embedding the peptide backbone within a rigid cyclic skeleton, often through intramolecular cyclization reactions. springernature.comnih.gov These methods preserve the orientation of side chains and increase hydrolytic stability. nih.gov

The methyl ester of this compound is a versatile handle for further diversification. Functional group interconversion (FGI) is a fundamental strategy for modifying the core scaffold. vanderbilt.eduimperial.ac.uk The most common transformation is the amidation of the ester to form a wide range of carboxamides. This reaction can be carried out by treating the ester with a primary or secondary amine. While some methods require high temperatures, catalyst-free amidations in water have been developed as a greener alternative. nih.gov Base-promoted direct amidation using reagents like potassium tert-butoxide or n-BuLi can also be effective, accommodating a broad scope of amines, including those that are sterically hindered or weakly nucleophilic. rsc.org Such transformations are critical for building libraries of compounds for structure-activity relationship (SAR) studies. nih.govacs.org For example, a library of N4-(aminophenyl)-piperazine-2-carboxylic acid derivatives was generated where the carboxyl group was coupled with various amines after initial modifications on a solid support. nih.gov

Solid-Phase Synthesis Techniques for this compound Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries. By anchoring the initial building block to a polymer resin, excess reagents and by-products can be easily washed away, simplifying purification. This approach has been adapted for creating libraries of oxopiperazine derivatives. nih.govacs.org

A key strategy in the solid-phase synthesis of oxopiperazines involves the use of N-acyliminium ions as reactive intermediates. capes.gov.br A practical method has been developed for the parallel synthesis of Δ⁵-2-oxopiperazines utilizing this chemistry. nih.govresearchgate.netacs.org The process involves assembling a linear precursor on a bromoacetal resin. A crucial step is the tandem acidolytic cleavage from the resin, which simultaneously triggers the in-situ formation of an N-acyliminium ion. nih.govmdpi.com This reactive intermediate then undergoes a cyclization and rearrangement to yield the stable Δ⁵-2-oxopiperazine (an enamide). researchgate.netacs.org This approach allows for the efficient production of large libraries of these peptidomimetic scaffolds without the need for intermediate purification steps. nih.gov

Parallel Synthesis Approaches for Oxopiperazine Scaffolds

Parallel synthesis has emerged as a powerful strategy for the rapid generation of libraries of structurally related compounds, and its application to the oxopiperazine scaffold has been a significant advancement. This high-throughput approach enables the systematic modification of the core structure, facilitating the exploration of structure-activity relationships.

A notable example is the solid-phase parallel synthesis of Δ⁵-2-oxopiperazines, a closely related analog of the 5-oxopiperazine-2-carboxylate scaffold. researchgate.net This method utilizes an N-acyliminium ion cyclization strategy, which is a key step in the library synthesis. The process involves a tandem acidolytic cleavage with subsequent in situ iminium formation, followed by a stable enamide transformation. researchgate.net This robust methodology has been successfully employed to create a 192-member pilot library using bromoacetal resins, often without the need for further purification of the final products. researchgate.net

The versatility of this approach is demonstrated by the ability to introduce diverse substituents at various positions of the oxopiperazine ring. For instance, different R groups can be incorporated using a variety of commercially available primary amines. researchgate.net The feasibility of this strategy has been tested and optimized, showcasing its potential for generating large and diverse libraries of oxopiperazine-based compounds for screening purposes. researchgate.net

Table 1: Representative Examples from a Parallel Synthesis Library of Δ⁵-2-Oxopiperazines researchgate.net

Compound EntryR¹ SubstituentR² SubstituentYield (%)
1BenzylH>90
24-MethoxybenzylH>90
32-MethylpropylH>90
4BenzylPhenyl>90
54-MethoxybenzylPhenyl>90
62-MethylpropylPhenyl>90

This table is illustrative of the types of diversity that can be achieved through parallel synthesis of oxopiperazine scaffolds, based on the findings from related studies.

The successful implementation of parallel synthesis for oxopiperazine scaffolds underscores its importance in medicinal chemistry for the efficient discovery of novel bioactive molecules.

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is of growing importance. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

While specific studies focusing exclusively on the green synthesis of this compound are emerging, the broader field of piperazine and piperazinone synthesis offers valuable insights into applicable green methodologies. mdpi.comunibo.itorganic-chemistry.org

One of the key areas of focus in greening the synthesis of such heterocyclic compounds is the use of more environmentally benign solvents. unibo.it For instance, the use of water as a solvent in certain reaction steps can significantly reduce the reliance on volatile organic compounds (VOCs). nih.govgoogle.com

Another important aspect is the use of catalytic methods to improve reaction efficiency and reduce waste. Photoredox catalysis, for example, has been highlighted as a sustainable and greener method for chemical synthesis. mdpi.com This approach can utilize visible light and a photocatalyst, sometimes an organic dye, to promote reactions under mild conditions, thus avoiding the need for harsh reagents or high temperatures. mdpi.comresearchgate.net The application of such photoredox methods to the synthesis of piperazine derivatives has been demonstrated, suggesting its potential applicability to the synthesis of oxopiperazine carboxylates. mdpi.comorganic-chemistry.org

Furthermore, the principles of atom economy are central to green chemistry. Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, which combine three or more starting materials in a single step to form a complex product, are excellent examples of atom-economical processes that can be applied to the synthesis of complex heterocyclic scaffolds. chemicalpapers.com

The development of synthetic routes that avoid the use of toxic reagents is also a critical goal. For example, moving away from tin-based reagents in favor of amino-acid-derived radical precursors improves the sustainability of the reaction. mdpi.com

Table 2: Application of Green Chemistry Principles in Heterocyclic Synthesis

Green Chemistry PrincipleApplication in Piperazine/Oxopiperazine SynthesisPotential Benefit
Use of Greener SolventsUtilizing water or other eco-friendly solvents in reaction steps. unibo.itnih.govgoogle.comReduction of volatile organic compound (VOC) emissions.
CatalysisEmploying photoredox catalysis with visible light. mdpi.comorganic-chemistry.orgresearchgate.netMilder reaction conditions, reduced energy consumption, and avoidance of harsh reagents.
Atom EconomyDesigning multicomponent reactions to build the heterocyclic core. chemicalpapers.comHigher efficiency and less waste generation.
Safer ReagentsReplacing toxic reagents like tin with more benign alternatives. mdpi.comImproved safety profile and reduced environmental impact.

By adopting these and other green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.

Structural Elucidation and Conformational Analysis of Methyl 5 Oxopiperazine 2 Carboxylate

Spectroscopic Techniques for Comprehensive Structural Characterization

The definitive structure of methyl 5-oxopiperazine-2-carboxylate has been established using a combination of spectroscopic methods, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR have been instrumental.

In a study on the synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid, a closely related precursor, detailed ¹H NMR analysis was crucial for confirming the successful cyclization and determining the stereochemistry. The analysis of tetrapeptides incorporating the 5-oxopiperazine-2-carboxylic acid (PCA) moiety revealed distinct conformational preferences, such as the presence of γ-turns and type II β-turns, which were deduced from chemical shifts and coupling constants. Two interconverting conformations, arising from the cis-trans isomerization of the tertiary amide bond, were observed for a tetrapeptide containing the (S)-PCA unit.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
NH (ring) 7.0 - 8.0
CH (C2) 4.0 - 4.5
CH₂ (C3) 3.2 - 3.8
CH₂ (C6) 3.0 - 3.5

Note: These are estimated values based on related structures and are for illustrative purposes.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (C5) 165 - 175
C=O (ester) 170 - 175
C2 50 - 60
C3 40 - 50
C6 40 - 50

Note: These are estimated values based on related structures and are for illustrative purposes.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound (C₆H₁₀N₂O₃), the predicted monoisotopic mass is 158.06914 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.

Predicted collision cross-section (CCS) values, which relate to the molecule's shape in the gas phase, have been calculated for various adducts of this compound. uni.lu For example, the [M+H]⁺ adduct is predicted to have a CCS of 133.3 Ų. uni.lu

Table 3: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 159.07642
[M+Na]⁺ 181.05836
[M-H]⁻ 157.06186
[M+NH₄]⁺ 176.10296
[M+K]⁺ 197.03230

Data sourced from PubChem. uni.lu

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would provide further structural confirmation. For related piperazine (B1678402) derivatives, characteristic fragmentation pathways have been identified, which can help in the structural elucidation of novel compounds.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic bands for the amide, ester, and alkane moieties.

For piperazine itself, C-H stretching vibrations are observed in the region of 2800-3100 cm⁻¹. The ring C-C stretching vibrations typically occur between 1430 and 1625 cm⁻¹. In cyclic amides like ε-caprolactam, the C=O stretch and N-H stretch bands are sensitive to hydrogen bonding. acs.org The amide I band (primarily C=O stretch) is typically found between 1600 and 1700 cm⁻¹. acs.org Raman spectroscopy of crystalline secondary amides has shown that the amide I band can split into multiple components upon cooling, providing information on intermolecular interactions. arxiv.org

Table 4: Expected IR and Raman Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3200 - 3400
C-H Stretching (alkane) 2850 - 3000
C=O Stretching (amide - Amide I) 1630 - 1680
C=O Stretching (ester) 1735 - 1750
N-H Bending 1550 - 1640
C-N Stretching 1200 - 1350

Note: These are general ranges and the exact positions can vary based on the specific molecular environment and physical state.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the purification and analysis of this compound, ensuring its chemical purity and separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for separating its enantiomers. Due to the chiral center at the C2 position, this compound can exist as (R) and (S) enantiomers.

The separation of these enantiomers requires the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives), is crucial for achieving optimal separation. The selectivity of the chiral separation can be influenced by the type of polysaccharide, the nature of the chiral selector, the mobile phase composition, and the column temperature.

While a specific HPLC method for the title compound is not detailed in the reviewed literature, general strategies for chiral separations are well-established. For the separation of diastereomers of related compounds, normal-phase HPLC on silica (B1680970) gel is often employed. rsc.org

Conformational Preferences and Stereochemical Assignments

The three-dimensional conformation of the piperazine ring and the stereochemistry at the C2 position are critical determinants of the biological activity of this compound.

Research on 2-substituted piperazines has shown that the substituent at the 2-position often prefers an axial orientation in 1-acyl and 1-aryl derivatives. rsc.org This preference can be influenced by factors such as intramolecular hydrogen bonding. rsc.org In the context of peptidomimetics, the incorporation of the 5-oxopiperazine-2-carboxylic acid scaffold can induce specific secondary structures, such as β-turns and γ-turns. nih.gov The stereochemistry of the chiral center significantly impacts the resulting conformation. For example, a tetrapeptide containing (R)-5-oxopiperazine-2-carboxylic acid was found to adopt an equilibrium between a γ-turn and a type II β-turn conformation.

The synthesis of enantiomerically pure (S)- and (R)-5-oxopiperazine-2-carboxylic acid has been achieved starting from L- or D-serine, respectively, confirming the ability to control the stereochemistry at the C2 position. A facile synthesis of various 5-oxopiperazine-2-carboxylates has been reported, where starting with α-bromophenylacetic acid chloride preferentially leads to the trans-configured 6-phenyl-5-oxopiperazine-2-carboxylates. rsc.org

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-5-Oxopiperazine-2-carboxylic acid
(R)-5-Oxopiperazine-2-carboxylic acid
(S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid
Boc-Val-(S)-PCA-Gly-Leu-OMe
Boc-Val-(R)-PCA-Gly-Leu-OMe
N-sulfonyl-1,2,3,4-tetrahydroisoquinolines
ε-caprolactam
Piperazine
L-serine
D-serine
α-bromophenylacetic acid chloride

Spectroscopic Analysis of Conformational Equilibria

Spectroscopic methods are paramount in determining the conformational preferences of molecules in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy would be central to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, key aspects of its NMR analysis would include:

Chemical Shifts: The chemical shifts of the protons and carbons in the piperazine ring would be highly sensitive to the ring's conformation (e.g., chair, boat, or twist-boat). The presence of the electron-withdrawing ester and amide groups would significantly influence the electronic environment and thus the chemical shifts of nearby nuclei.

Coupling Constants: Three-bond proton-proton coupling constants (³JHH) are invaluable for determining dihedral angles via the Karplus equation. Analysis of the coupling constants between protons on the piperazine ring would allow for the characterization of the ring's puckering and the relative orientation of substituents.

Nuclear Overhauser Effect (NOE): 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be used to identify protons that are close in space, even if they are not directly bonded. This is crucial for determining the axial or equatorial orientation of the methyl carboxylate group and for identifying through-space interactions that stabilize certain conformations. In studies of related 2-oxopiperazine-containing tetrapeptide analogues, NMR analysis has been successfully used to identify specific conformations, such as an inverse gamma-turn, in solution. nih.gov

Illustrative ¹H NMR Data for a Preferential Conformation:

ProtonChemical Shift (ppm) (Predicted)MultiplicityCoupling Constants (Hz) (Predicted)Inferred Orientation
H24.10ddJ = 11.5, 4.5Axial
H3a3.50dddJ = 13.0, 11.5, 4.0Axial
H3b3.20dtJ = 13.0, 3.5Equatorial
H6a3.80dddJ = 12.5, 4.5, 2.0Equatorial
H6b3.45dtJ = 12.5, 11.5Axial
OCH₃3.75s--
NH (ring)7.20br s--

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule and can also provide clues about hydrogen bonding, which plays a significant role in determining conformation. For this compound, the key vibrational bands of interest would be:

Amide C=O Stretch: The position of the amide carbonyl (C=O) stretching frequency can indicate the presence and strength of intramolecular or intermolecular hydrogen bonds.

Ester C=O Stretch: The ester carbonyl stretching frequency would also be a key feature in the spectrum.

N-H Stretch: The frequency and shape of the N-H stretching band can provide clear evidence of hydrogen bonding. A broad band at a lower frequency typically suggests involvement in a hydrogen bond. In studies of other 2-substituted piperazines, intramolecular hydrogen bonding has been found to stabilize axial conformations. nih.gov

Theoretical Prediction of Preferential Conformations

In conjunction with spectroscopic methods, computational chemistry provides powerful tools for predicting the stable conformations of a molecule and for understanding the energetic factors that govern conformational equilibria.

Molecular Mechanics and Quantum Mechanics Calculations: A typical theoretical approach for analyzing the conformation of this compound would involve:

Conformational Search: A systematic or stochastic conformational search would be performed using molecular mechanics (MM) force fields to identify all low-energy conformers. This would involve rotating the rotatable bonds and exploring different ring puckering geometries.

Geometry Optimization and Energy Calculation: The geometries of the identified low-energy conformers would then be optimized at a higher level of theory, typically using density functional theory (DFT) or other quantum mechanics (QM) methods. The relative energies of these optimized structures would be calculated to determine the most stable conformers.

Solvent Effects: Since conformations can be highly dependent on the solvent, these calculations would ideally be performed incorporating a solvent model (e.g., a polarizable continuum model) to simulate the effects of a solvent like water or chloroform.

Prediction of Spectroscopic Parameters: A key advantage of modern computational methods is the ability to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants. These predicted values can then be compared with experimental data to validate the predicted conformational preferences. Molecular modeling studies on related piperazine systems have been used to confirm binding conformations at receptor sites. nih.gov

Illustrative Theoretical Energy Data for Conformational Isomers:

ConformerRing PuckeringEster Group OrientationRelative Energy (kcal/mol) (Hypothetical)Boltzmann Population (%) at 298 K (Hypothetical)
1ChairEquatorial0.0075.8
2ChairAxial1.0512.5
3Twist-Boat-2.501.7
4Boat-4.200.1

By combining spectroscopic analysis with theoretical predictions, a comprehensive understanding of the structural and conformational landscape of this compound can be achieved. This knowledge is fundamental for its potential application in areas such as peptidomimetic design and materials science.

Methyl 5 Oxopiperazine 2 Carboxylate As a Building Block and Privileged Scaffold in Molecular Design

Application in Peptidomimetic Research and Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The 5-oxopiperazine-2-carboxylate core is particularly well-suited for this purpose due to its structural resemblance to a dipeptide unit. This allows it to serve as a template for building larger peptide-like molecules with improved stability and bioavailability.

Development of Dipeptide Mimics and Templates

The 5-oxopiperazine-2-carboxylate structure serves as an effective mimic for dipeptides, providing a rigid backbone that can be readily functionalized. rsc.orgnih.gov Researchers have developed efficient synthetic routes to produce a wide variety of these compounds. rsc.org One such method involves a sequence starting with a Michael addition of a primary amine to methyl 2-chloro-2-cyclopropylidene-acetate, followed by acylation and a ring-closing substitution reaction. rsc.orgnih.gov This approach allows for significant variability in the substituents at different positions of the piperazine (B1678402) ring, yielding a diverse library of dipeptide mimics with yields ranging from 39% to 99%. rsc.orgnih.gov

These dipeptide mimics are valuable as templates in modern medicinal chemistry, which seeks compounds with rigid backbones bearing specific pharmacophoric groups to better understand the conformational requirements for biological activity. rsc.org The piperazinone moiety is found in numerous bioactive compounds, highlighting the importance of these templates. rsc.org

Table 1: Synthesis of Substituted 5-Oxopiperazine-2-carboxylates as Dipeptide Mimics

Starting Materials Reaction Sequence Resulting Structure Key Feature Reference
Methyl 2-chloro-2-cyclopropylidene-acetate, primary amines, α-bromo acid chlorides Michael addition, acylation, ring-closing substitution 3-Spirocyclopropanated 5-oxopiperazine-2-carboxylates High variability of substituents rsc.org

Design of Conformationally Restricted Peptide Analogs

Incorporating the 5-oxopiperazine-2-carboxylate core is a key strategy for creating conformationally restricted peptide analogs. By limiting the flexibility of a peptide chain, researchers can enhance its selectivity for a specific receptor and improve its biological activity. The rigid structure of the oxopiperazine ring helps to lock the molecule into a specific three-dimensional shape.

A notable application is the automated solid-phase synthesis of oxopiperazine helix mimics (OHMs). mesalabs.com These structures are designed to replicate the alpha-helix, a common secondary structure in proteins that is crucial for many protein-protein interactions. mesalabs.com The synthesis involves creating the six-membered oxopiperazine ring on a solid support, which allows for the rapid diversification of the scaffold to discover new ligands for protein targets. nih.gov This method has been used to synthesize OHM dimers with yields of around 12% over 18 steps, demonstrating a viable pathway to these complex, conformationally constrained peptidomimetics. mesalabs.com

Role in Scaffold-Based Drug Discovery Research

In drug discovery, a "scaffold" is a core molecular structure to which various functional groups can be attached to create a library of compounds for biological screening. The 5-oxopiperazine-2-carboxylate motif is considered a privileged scaffold because its structure frequently appears in compounds with known biological activity, such as anti-inflammatory and anti-arthritic agents. rsc.orgresearchgate.net

Engineering of Novel Pharmaceutical Compounds as Intermediates

Methyl 5-oxopiperazine-2-carboxylate and its derivatives serve as key intermediates in the synthesis of novel pharmaceutical compounds. nih.gov The piperidine/piperazine core is a fundamental component in many drugs, and an optimized synthesis of these intermediates is crucial for the development of new therapeutics. For example, a related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is a key intermediate in the synthesis of highly active narcotic analgesics like remifentanil. nih.gov This highlights the strategic importance of piperidine- and piperazine-based carboxylates as building blocks for complex, clinically relevant molecules. The ability to efficiently synthesize and functionalize the oxopiperazine core allows for its incorporation into drug candidates targeting a range of diseases. rsc.org

Functionalization for Diverse Molecular Architectures

The true power of the this compound scaffold lies in its potential for functionalization, which allows for the creation of diverse molecular architectures. nih.gov The piperazine ring has multiple points (the two nitrogen atoms and the carbon atoms of the ring) where different chemical groups can be introduced. This versatility is essential for fine-tuning the pharmacological properties of a potential drug.

Strategies for functionalization are varied. For instance, piperazine-functionalized materials, such as mesoporous silica (B1680970) nanorods, have been modified with carboxylic acid derivatives to enhance their drug-carrying capacity. researchgate.netmdpi.com These methods, which involve reacting the piperazine moiety with precursors like bromoacetic acid or succinic anhydride, demonstrate how the nitrogen atoms of the ring can be readily modified. researchgate.net Such surface functionalization can increase the interaction between a carrier and a drug like gemcitabine, improving loading and controlling its release. researchgate.netmdpi.com These principles of N-functionalization are directly applicable to the oxopiperazine scaffold for creating tailored drug delivery systems or for building complex molecular structures.

Table 2: Examples of Functionalization Strategies

Scaffold/Material Functionalization Agent Purpose Result Reference
Piperazine-functionalized SBA-15 nanorods Succinic anhydride, Bromoacetic acid Create nanocarriers for gemcitabine Enhanced drug loading and controlled release researchgate.netmdpi.com
Carboxylic acids N-isocyaniminotriphenylphosphorane (NIITP), aryl iodides One-pot synthesis and arylation Streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles nih.gov

Construction of Complex Polycyclic Systems Incorporating the this compound Motif

The this compound motif can also be used as a starting point for constructing more complex, rigid polycyclic systems. These multi-ring structures are of great interest in medicinal chemistry as they can present pharmacophoric groups in a well-defined spatial arrangement.

Research has shown that under certain reaction conditions, 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates can undergo intermolecular transesterification to form bicyclic oxopiperazines. rsc.orgnih.gov This demonstrates a direct pathway from a monocyclic precursor to a more complex bicyclic system. Further elaboration of the oxopiperazine scaffold has led to the creation of even more intricate structures, such as octahydro[2H]pyrazino[1,2-a]pyrazinetrione scaffolds. These polycyclic systems can act as rigid mimics of tripeptides, further expanding the utility of the original building block in creating sophisticated molecular architectures for drug discovery.

Table of Mentioned Compounds

Compound Name
This compound
Methyl 2-chloro-2-cyclopropylidene-acetate
α-Bromo acid chlorides
α-Bromophenylacetic acid chloride
Gemcitabine
Bromoacetic acid
Succinic anhydride
Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate
Remifentanil

Synthesis of Rigidified Tripeptide Mimics (e.g., DGR motif-containing scaffolds)

The constrained conformation of the 5-oxopiperazine-2-carboxylate core makes it an excellent scaffold for mimicking peptide secondary structures, such as β-turns. These motifs are crucial for molecular recognition processes, including the interaction of the Arg-Gly-Asp (RGD) sequence with integrin receptors. By incorporating this scaffold, chemists can design peptidomimetics with enhanced stability towards proteolytic degradation and improved pharmacokinetic profiles compared to their linear peptide counterparts.

The synthesis of these mimics often involves a multi-step sequence starting with the construction of the oxopiperazine ring, followed by the introduction of side chains that replicate the functionality of the desired amino acid sequence. For instance, the guanidinium (B1211019) group of arginine can be mimicked by incorporating a suitably functionalized substituent at the N1 or N4 position of the piperazine ring.

One notable approach involves the use of 5-oxopiperazine-2-carboxylic acid as a constrained dipeptide mimic. Research has demonstrated the synthesis of tetrapeptide analogues containing the 2-oxopiperazine core. Conformational analysis of these molecules has revealed the presence of stable inverse γ-turn conformations, highlighting the ability of this scaffold to induce specific, predictable secondary structures. While direct synthesis of DGR-motif containing scaffolds from this compound is an area of ongoing research, the principles established in the synthesis of other peptidomimetics using this core provide a strong foundation for such endeavors.

Table 1: Key Steps in the Synthesis of 5-Oxopiperazine-2-carboxylate based Peptidomimetics

StepDescriptionKey Reagents/Conditions
Ring Formation Construction of the 5-oxopiperazine-2-carboxylate core.Michael addition, acylation, and ring-closing nucleophilic substitution.
N-Functionalization Introduction of substituents at the nitrogen atoms to mimic amino acid side chains.Alkylation, acylation, or reductive amination.
Ester Hydrolysis Conversion of the methyl ester to a carboxylic acid for further coupling.Base or acid-catalyzed hydrolysis.
Peptide Coupling Formation of amide bonds with other amino acids or peptide fragments.Standard peptide coupling reagents (e.g., HATU, HOBt).

Formation of Bicyclic Oxopiperazines and Related Heterocycles

The reactivity of the functional groups within this compound allows for its use as a precursor in the synthesis of more complex, fused heterocyclic systems. These bicyclic structures offer a higher degree of conformational rigidity and novel three-dimensional arrangements of functional groups, which can be advantageous for targeting specific protein binding sites.

One documented strategy for the formation of bicyclic oxopiperazines involves an intermolecular transesterification reaction. In specific instances during the synthesis of substituted 5-oxopiperazine-2-carboxylates, the presence of a nucleophilic group on one of the substituents can lead to an intramolecular cyclization, resulting in the formation of a bicyclic lactam. For example, a hydroxyl group on a substituent at the N4 position can attack the ester carbonyl at the C2 position, leading to the formation of a new ring fused to the oxopiperazine core.

Furthermore, the strategic placement of reactive functional groups on the oxopiperazine scaffold can facilitate a variety of intramolecular cyclization reactions to yield diverse bicyclic heterocycles. These reactions can include intramolecular Heck reactions, ring-closing metathesis, or nucleophilic additions to pendant electrophilic groups. The resulting bicyclic systems can serve as novel scaffolds for drug discovery, offering unique spatial arrangements of pharmacophoric features.

Table 2: Examples of Bicyclic Systems Derived from Oxopiperazine Scaffolds

Starting Material TypeCyclization StrategyResulting Bicyclic System
N-alkenyl-5-oxopiperazine-2-carboxylateRing-Closing MetathesisFused bicyclic lactam with a double bond.
N-(o-halophenyl)-5-oxopiperazine-2-carboxylateIntramolecular Heck ReactionBenzofused bicyclic oxopiperazine.
5-Oxopiperazine-2-carboxylate with pendant alcoholIntramolecular TransesterificationBicyclic oxopiperazine lactone. rsc.org

Investigations into Molecular Interactions and Biochemical Probing with Methyl 5 Oxopiperazine 2 Carboxylate

Methyl 5-Oxopiperazine-2-carboxylate as a Research Reagent in Biochemical Assays

The utility of the 5-oxopiperazine-2-carboxylate core in biochemical assays stems from its ability to mimic peptide structures, thereby enabling its use as a probe to explore enzyme mechanisms and protein-ligand interactions. While specific research detailing the use of this compound is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on structurally related oxopiperazine derivatives.

Derivatives of the oxopiperazine scaffold serve as valuable tools for elucidating enzyme mechanisms, particularly for proteases and transferases where peptide recognition is crucial. By acting as a stable analog of a dipeptide, this compound can be employed to understand the binding requirements of an enzyme's active site. For instance, in the study of peptidases, such compounds can help to map the steric and electronic preferences of the S1 and S2 pockets. The rigidified conformation of the piperazine (B1678402) ring, compared to a flexible dipeptide, can provide insights into the bioactive conformation of the substrate when bound to the enzyme. researchgate.net This information is critical for understanding the catalytic cycle and the transition states involved.

The exploration of protein-ligand interactions is a cornerstone of drug discovery and chemical biology. The 5-oxopiperazine-2-carboxylate scaffold provides a template for creating libraries of compounds to probe these interactions. researchgate.netresearchgate.net By systematically modifying the substituents on the piperazine ring, researchers can investigate the specific contributions of different functional groups to binding affinity and selectivity. For example, libraries of oxopiperazine-based compounds have been screened against B-cell receptors to identify ligands with specific binding properties. nih.gov The data from such screens, often obtained through techniques like fluorescence polarization, provide a detailed understanding of the structure-activity relationship (SAR) and guide the design of more potent and selective molecules.

Mechanistic Studies of Molecular Recognition and Binding Affinity

To fully understand the potential of this compound as a biochemical probe, it is essential to employ a range of biophysical and computational techniques to study its interactions with target proteins in detail.

Modern biophysical techniques are critical for characterizing the kinetics and thermodynamics of protein-ligand interactions.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for the real-time, label-free analysis of binding events. In a hypothetical experiment, a target enzyme could be immobilized on an SPR sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. The resulting sensorgrams would provide data on the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), offering a quantitative measure of binding affinity.

Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, which can be used to monitor binding events. dntb.gov.ua For example, a fluorescently-labeled oxopiperazine derivative could be used in a competitive binding assay with a known fluorescent ligand for a target protein. Displacement of the known ligand by the oxopiperazine derivative would result in a change in the FRET signal, allowing for the determination of its binding affinity. FRET-based assays are particularly useful for high-throughput screening of compound libraries. ubc.cagoogle.com

An illustrative table of biophysical data for an oxopiperazine derivative binding to a target protein is shown below.

Technique Parameter Value
Fluorescence PolarizationDissociation Constant (K_D)0.5 µM
Surface Plasmon ResonanceAssociation Rate (k_a)1.5 x 10^5^ M^-1^s^-1^
Surface Plasmon ResonanceDissociation Rate (k_d)7.5 x 10^-2^ s^-1^
Surface Plasmon ResonanceDissociation Constant (K_D)0.5 µM

This table is illustrative and based on data for related oxopiperazine compounds. nih.gov

Computational methods, particularly molecular docking, are invaluable for predicting how a ligand like this compound might bind to a protein target. acs.org These studies can provide a three-dimensional model of the protein-ligand complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By predicting the binding mode, researchers can rationalize observed SAR data and make informed decisions about how to modify the structure of the ligand to improve its affinity and selectivity. nih.gov For example, docking studies could reveal an unoccupied pocket in the active site that could be targeted with an additional functional group on the piperazine scaffold. acs.org

Design Principles for Modulators of Specific Enzyme Targets (e.g., peptidyl-prolyl isomerase, geranylgeranyl transferase)

The 5-oxopiperazine-2-carboxylate scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework for the development of modulators for various enzyme targets. researchgate.net

The design of inhibitors based on this scaffold often follows the principle of peptidomimicry, where the oxopiperazine core replaces a dipeptide unit of a known substrate or inhibitor. researchgate.netresearchgate.net This approach has been successfully applied to the design of inhibitors for several enzyme classes:

Peptidyl-prolyl isomerase (PPIase): PPIases catalyze the cis-trans isomerization of peptide bonds involving proline residues. The constrained conformation of the oxopiperazine ring can mimic the transition state of this isomerization, making it an attractive starting point for the design of PPIase inhibitors. researchgate.netubc.canih.gov

Geranylgeranyl transferase (GGTase): GGTase is a key enzyme in the post-translational modification of proteins, including many involved in cellular signaling. The enzyme recognizes a C-terminal tetrapeptide motif on its protein substrates. The oxopiperazine scaffold can be used to mimic a portion of this recognition motif, leading to the development of potent and selective GGTase inhibitors. researchgate.net

The general design principles for developing enzyme modulators from the this compound scaffold are summarized in the table below.

Design Principle Description Target Enzyme Example
Dipeptide Mimicry The oxopiperazine core serves as a conformationally constrained replacement for a dipeptide unit in a known peptide substrate or inhibitor.Geranylgeranyl Transferase I researchgate.net
Scaffold Decoration The piperazine ring is decorated with various substituents to optimize interactions with specific pockets in the enzyme's active site.BACE1 nih.govfrontiersin.org
Structure-Based Design Computational docking and the crystal structure of the target enzyme are used to guide the design of inhibitors with improved affinity and selectivity.p53/Mdm2 Interaction acs.org
Privileged Scaffold Hopping The oxopiperazine core is used as a starting point to develop inhibitors for new enzyme targets based on its proven success with other targets.Bradykinin Receptor Antagonists researchgate.net

Computational and Theoretical Investigations of Methyl 5 Oxopiperazine 2 Carboxylate

Quantum Chemical Studies on Reaction Pathways and Stereoselectivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For a molecule like "Methyl 5-oxopiperazine-2-carboxylate," which contains stereocenters, these methods are invaluable for understanding and predicting the stereochemical outcome of its synthesis.

The synthesis of 5-oxopiperazine-2-carboxylates can lead to different stereoisomers. For instance, the synthesis of 6-phenyl-5-oxopiperazine-2-carboxylates has been observed to preferentially form the trans-configured products. nih.govrsc.org Quantum chemical calculations can rationalize such observations by locating the transition state (TS) structures for the formation of all possible stereoisomers and calculating their corresponding activation energies.

A typical approach involves modeling the key bond-forming steps in the cyclization process. By calculating the Gibbs free energy of the transition states leading to the cis and trans products, one can predict which pathway is kinetically favored. A lower activation energy for the transition state leading to the trans isomer would explain its preferential formation.

For the intramolecular cyclization leading to the piperazine (B1678402) ring, different conformations of the acyclic precursor could lead to different stereochemical outcomes. Computational modeling can map out these conformational landscapes and identify the lowest energy pathways. Furthermore, DFT calculations have been successfully used to predict the regioselectivity in reactions involving piperazine cores by analyzing the electron density on the nitrogen atoms. mdpi.com

Illustrative Transition State Energy Data for a Hypothetical Cyclization Reaction:

Transition StateMethod/Basis SetSolvent ModelRelative Gibbs Free Energy (kcal/mol)
TS (cis product)B3LYP/6-311+G(d,p)PCM (Acetonitrile)22.5
TS (trans product)B3LYP/6-311+G(d,p)PCM (Acetonitrile)20.1

Note: This table is illustrative and provides hypothetical data to demonstrate the type of results obtained from quantum chemical calculations.

Based on the calculated activation energies of the competing transition states, the expected ratio of diastereomers can be predicted using the Boltzmann distribution, as dictated by the Curtin-Hammett principle. The predicted ratio can then be compared with experimental results to validate the computational model.

For reactions involving chiral catalysts or auxiliaries, quantum chemical modeling can also be used to understand the origin of enantioselectivity. By modeling the interactions between the substrate and the chiral entity in the transition state, researchers can identify the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that are responsible for the chiral discrimination. This knowledge is crucial for the design of more efficient and selective synthetic methods for chiral molecules like "(S)-Methyl 5-oxopiperazine-2-carboxylate". The stereospecific synthesis of highly substituted piperazines with excellent enantiomeric and diastereomeric excess has been reported, highlighting the importance of controlling stereochemistry in these systems. nih.govacs.org

Molecular Dynamics Simulations for Conformational Landscape Exploration

"this compound" is a flexible molecule, and its biological activity, if any, will be intimately linked to its conformational preferences. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of molecules in different environments, such as in aqueous solution or a protein binding pocket. nih.govacs.org

The piperazine ring in "this compound" can adopt several conformations, primarily chair and boat forms, with possible twist-boat intermediates. A conformational study of 2-substituted piperazines has shown that the axial conformation is often preferred. nih.gov For "this compound," this would mean the carboxylate group at the C2 position would preferentially occupy an axial position.

MD simulations can provide detailed information on the relative populations of these conformers, the energy barriers for interconversion between them, and the influence of the solvent on the conformational equilibrium. njit.edu Such simulations can also reveal the presence of intramolecular hydrogen bonds that might stabilize certain conformations. Given that "this compound" is a mimic of a cyclic dipeptide, insights from MD studies on similar cyclic peptides are highly relevant for understanding its structural dynamics. researchgate.netnih.govacs.org

Typical Conformational States of a 2-Substituted Piperazine Ring:

ConformationDihedral Angles (Illustrative)Relative Population (Hypothetical)
Axial-ChairΦ₁ ≈ -60°, Ψ₁ ≈ 60°High
Equatorial-ChairΦ₁ ≈ 180°, Ψ₁ ≈ 60°Low
BoatMultiple possibilitiesVery Low

Note: This table illustrates the expected major and minor conformations and is for conceptual understanding.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics for Derivative Design

Should "this compound" be identified as a hit compound in a drug discovery program, computational methods would be essential for its optimization into a lead candidate. Quantitative Structure-Activity Relationship (QSAR) modeling and other predictive analytics are used to build mathematical models that correlate the structural features of a series of compounds with their biological activity.

For piperazine derivatives, 2D- and 3D-QSAR models have been successfully developed to guide the design of new compounds with improved potency and selectivity for various biological targets, including antidepressant and antihistamine activities. nih.govnih.gov These models use a wide range of molecular descriptors, such as:

2D Descriptors: Molecular weight, logP, topological indices, electronic descriptors (e.g., HOMO/LUMO energies), and counts of specific atom types or functional groups. nih.gov

3D Descriptors: Steric and electrostatic fields (from CoMFA - Comparative Molecular Field Analysis), molecular shape, and pharmacophore features. nih.gov

By analyzing the QSAR model, medicinal chemists can identify which structural modifications are likely to enhance the desired activity. For example, a model might indicate that increasing the steric bulk at a particular position or introducing a hydrogen bond donor at another would be beneficial. Molecular docking and MD simulations are often used in conjunction with QSAR to visualize the binding mode of the compounds in the active site of the target protein and to rationalize the observed SAR. nih.govnih.gov

Illustrative QSAR Model for a Hypothetical Series of Piperazine Derivatives:

Model TypeStatistical ParametersKey Descriptors
Multiple Linear Regression (MLR)r² = 0.85, q² = 0.75Atype_C_6, Dipole-mag, S_sssN
Artificial Neural Network (ANN)r² = 0.92, q² = 0.88Non-linear combination of electronic and steric descriptors

Note: This table is a hypothetical representation of a QSAR model, based on published studies on piperazine derivatives, to illustrate the concept. nih.gov

These predictive models, combined with the synthetic accessibility of the piperazine scaffold, make "this compound" an interesting starting point for the design of new chemical entities with tailored properties.

Future Directions and Emerging Research Avenues for Methyl 5 Oxopiperazine 2 Carboxylate

Integration with Automated Synthesis and High-Throughput Screening Platforms

The demand for rapid lead discovery and optimization has spurred the development of automated synthesis and high-throughput screening (HTS) platforms. The integration of methyl 5-oxopiperazine-2-carboxylate and its derivatives into these workflows is a critical step toward accelerating the identification of new bioactive agents.

A significant advancement in this area is the use of solid-phase parallel synthesis to construct libraries of compounds with the oxopiperazine core. researchgate.net One reported strategy enables the practical synthesis of trisubstituted Δ⁵-2-oxopiperazines through a sequence of acidolytic cleavage of masked aldehydes from solid supports, subsequent cyclic iminium ion formation, and a double bond rearrangement. researchgate.net This method is particularly amenable to automation, allowing for the generation of large, diverse libraries of oxopiperazine-based molecules for subsequent screening.

While direct high-throughput screening of a library composed exclusively of this compound derivatives has not been extensively documented, HTS campaigns have successfully identified bioactive compounds with related piperazinone scaffolds. For instance, a high-throughput screen for inhibitors of Staphylococcus aureus ClpP peptidase activity identified a non-covalent binder to the enzyme. researchgate.netresearchgate.net Another HTS campaign targeting the S. aureus ClpXP protease complex led to the discovery of a specific inhibitor of the ClpX chaperone. researchgate.net These examples underscore the potential of HTS to identify novel biological activities for oxopiperazine-containing compounds. A methodology for the high-throughput screening of catalyst-substrate sets on thin-layer chromatography (TLC) plates has also been developed, which could be adapted for optimizing reactions involving this compound. researchgate.net

Platform/MethodApplication to Oxopiperazine ScaffoldsResearch Finding
Solid-Phase Parallel Synthesis Construction of a pilot library of trisubstituted Δ⁵-2-oxopiperazines. researchgate.netMimics the dipeptidic γ-turn structure, demonstrating the feasibility of creating diverse libraries for screening. researchgate.net
High-Throughput Screening (HTS) Identification of inhibitors for bacterial enzyme systems like S. aureus ClpP and ClpXP. researchgate.netresearchgate.netDiscovered novel, non-covalent binders and specific chaperone inhibitors, highlighting the therapeutic potential of related scaffolds. researchgate.netresearchgate.net
TLC-based Catalyst Screening A developed methodology for rapid screening of catalyst-substrate sets. researchgate.netOffers a potential avenue for optimizing the synthesis of this compound derivatives. researchgate.net

Advances in Computational Design and De Novo Molecular Generation

Computational chemistry and artificial intelligence are revolutionizing drug discovery by enabling the de novo design of molecules with desired properties. These approaches are being applied to the oxopiperazine scaffold to explore a vast chemical space and identify novel drug candidates.

Deep learning-based generative models, for instance, have been employed for the de novo design of small molecules targeting specific proteins. researchgate.net These models can be trained on datasets of known inhibitors to learn the chemical features required for activity. Through techniques like transfer learning and reinforcement learning, the models can be fine-tuned to generate novel molecules with optimized properties, such as high binding affinity and drug-likeness. While not yet specifically reported for this compound, this methodology has been successfully used to design new chemical entities for targets like the 3CL protease of SARS-CoV-2, with some designs incorporating an oxopiperazine unit.

The conformational constraint of the oxopiperazine ring makes it an attractive scaffold for computational modeling. Its rigid structure reduces the conformational space that needs to be explored during docking simulations, potentially leading to more accurate predictions of binding modes and affinities. This feature is particularly valuable in the design of peptidomimetics that aim to replicate the structure of protein secondary elements like β-turns.

Exploration of Novel Reactivity and Unprecedented Transformations of the Oxopiperazine Core

Expanding the synthetic chemist's toolbox for modifying the oxopiperazine scaffold is crucial for generating novel analogs with diverse functionalities and three-dimensional shapes. Recent research has focused on developing new reactions and transformations that leverage the unique reactivity of this heterocyclic core.

One innovative approach involves the Ugi 5-center-4-component reaction (U-5C-4CR) to produce densely functionalized 2-oxopiperazines. nih.gov This multicomponent reaction strategy offers high atom economy and allows for the introduction of diversity at five different points on the oxopiperazine framework. nih.gov The resulting highly substituted oxopiperazines can then undergo further transformations to create other rigid, C(sp³)-rich heterocyclic scaffolds. nih.gov

Another area of exploration is the synthesis of spirocyclic derivatives. For example, 2-spirocyclopropanated this compound has been synthesized from methyl 2-chloro-2-cyclopropylideneacetate. researchgate.netresearchgate.netresearchgate.net This was achieved through a sequence involving a Michael addition, peptide coupling, Boc-group removal, and cyclization. researchgate.netresearchgate.net The resulting spiro-compound can be further transformed into more complex structures, such as an octahydro[2H]pyrazino[1,2-a]pyrazinetrione scaffold, which serves as a rigidified mimic of a tripeptide. researchgate.net

Furthermore, the regioselective functionalization of the oxopiperazine ring at the N1 and N4 positions, as well as at the exocyclic C5 position, has been a subject of investigation. core.ac.uk The ability to selectively introduce substituents at these positions is critical for fine-tuning the biological activity and pharmacokinetic properties of oxopiperazine-based compounds. Additionally, acid-catalyzed rearrangements of N-acyliminium ions have been shown to generate stable Δ⁵-2-oxopiperazines, providing another route to functionalized derivatives.

Reaction TypeStarting Material/PrecursorProductSignificance
Ugi 5-center-4-component reaction α-amino aldehydesDensely functionalized 2-oxopiperazinesHigh atom economy and introduction of diversity at five positions. nih.gov
Spirocyclization Methyl 2-chloro-2-cyclopropylideneacetate2-Spirocyclopropanated this compoundCreation of novel 3D scaffolds and access to rigidified peptide mimics. researchgate.netresearchgate.net
Intramolecular Cyclization 2-Spirocyclopropanated this compound derivativeOctahydro[2H]pyrazino[1,2-a]pyrazinetrione scaffoldAccess to complex, conformationally constrained bicyclic systems. researchgate.net
Regioselective Functionalization 2-Oxopiperazine derivativesN1, N4, and C5 substituted oxopiperazinesFine-tuning of biological activity and physicochemical properties. core.ac.uk
Acid-catalyzed Rearrangement N-acyliminium ionsΔ⁵-2-oxopiperazinesProvides a pathway to stable, unsaturated oxopiperazine derivatives.

Q & A

Q. Characterization Techniques :

TechniqueApplicationExample from Evidence
1H/13C NMR Confirms structural integrity and purityUsed for trans-methyl derivatives
HRMS (ESI) Validates molecular weight and formulaMatches calculated masses
X-ray Diffraction Resolves stereochemistry and conformationApplied to iridium(III) complexes

Advanced Question: How can researchers optimize low-yield reactions in the synthesis of this compound derivatives?

Methodological Answer:
Low yields (e.g., 17–21% in trans-methyl syntheses ) often arise from competing side reactions or steric hindrance. Optimization strategies include:

  • Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) or Lewis acids may enhance reactivity.
  • Temperature Control : Elevated temperatures improve kinetics but may degrade sensitive intermediates.
  • Protecting Groups : Introducing tert-butyl or benzyl groups to stabilize reactive sites during synthesis (e.g., Boc-protected piperazines in ).

Case Study : achieved higher diastereoselectivity using sterically hindered aryl groups, reducing side products. Reaction conditions (e.g., pH, stoichiometry) were systematically varied to isolate intermediates via HPLC .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound analogs?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identifies proton environments (e.g., methyl ester signals at ~3.7 ppm).
    • 13C NMR : Confirms carbonyl (C=O) and piperazine ring carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulae (e.g., C₆H₁₀N₂O₃ for this compound ).

Example : trans-Methyl 4-(4-(benzylthio)phenyl)-5-oxo derivatives were confirmed via HRMS (m/z 579.0576, matching theoretical values) .

Advanced Question: How does stereoelectronic effects influence the reactivity of this compound in metal coordination studies?

Methodological Answer:
The carbonyl and carboxylate groups in this compound act as ligands for metal ions. highlights iridium(III) complexes where the pyrazinecarboxylato group coordinates via N and O atoms, forming stable chelates. Key factors:

  • Electron-Withdrawing Groups : Enhance metal-binding affinity (e.g., trifluoromethyl substituents in ).
  • Conformational Flexibility : The piperazine ring’s chair-to-boat transitions modulate steric accessibility .

Q. Experimental Design :

  • Synthesize analogs with varying substituents (e.g., methyl, phenyl).
  • Characterize coordination using UV-Vis, cyclic voltammetry, and X-ray crystallography .

Basic Question: What are common impurities or byproducts in this compound synthesis, and how are they identified?

Methodological Answer:

  • Byproducts : Unreacted starting materials, over-oxidized species, or epimerized stereoisomers.
  • Detection Methods :
    • HPLC : Separates impurities using reverse-phase columns (e.g., C18).
    • LC-MS : Identifies molecular weights of byproducts (e.g., lactam derivatives in GP3 syntheses ).

Example : Impurities in ofloxacin analogs () were resolved using ion-pair chromatography, highlighting the need for rigorous purity standards in pharmaceutical intermediates.

Advanced Question: How can computational methods aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Predict binding affinity to target proteins (e.g., enzymes or receptors).
  • QSAR Models : Relate substituent electronic properties (e.g., Hammett constants) to activity.
  • MD Simulations : Assess conformational stability in aqueous or lipid environments.

Case Study : ’s furan-2-carboxylic acid derivatives were optimized using DFT calculations to enhance bioavailability. Similar approaches apply to piperazine analogs .

Data Contradiction Analysis: Why do yields for this compound derivatives vary across studies?

Methodological Answer:
Discrepancies arise from:

  • Reaction Conditions : used N-chlorosuccinimide in acetic acid (21% yield), while ’s diastereoselective method may improve yields via steric control.
  • Substituent Effects : Electron-donating groups (e.g., methoxy in ) stabilize intermediates, whereas bulky groups (e.g., benzylthio in ) hinder reactivity.

Resolution : Systematic optimization of temperature, solvent, and catalyst loadings, as in ’s X-ray-guided design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 5-oxopiperazine-2-carboxylate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.